4-Bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid
Description
Historical Context and Development
The synthesis of indazole derivatives dates to the late 19th century, but advancements in regioselective functionalization emerged in the 21st century. This compound was first reported in patent literature as a precursor for kinase inhibitors. Early synthetic routes relied on diazotization and cyclization of ortho-substituted benzaldehydes, but modern methods employ palladium-catalyzed cross-coupling and lithium-mediated formylation. A key breakthrough was the development of scalable protocols avoiding explosive intermediates, such as diazonium salts, which improved industrial feasibility.
Table 1: Historical Milestones in Synthesis
Significance in Heterocyclic Chemistry
As a bicyclic aromatic compound, this indazole derivative exemplifies the electron-rich nature of the indazole scaffold, enabling diverse reactivity. The bromine atom at position 4 facilitates Suzuki-Miyaura cross-coupling reactions, while the methyl carboxylate at position 6 serves as a directing group for electrophilic substitution. Its dual functional groups (carboxylic acid and ester) allow simultaneous derivatization, making it a linchpin in multicomponent reactions. Notably, the compound’s planar structure enhances π-π stacking interactions in enzyme binding pockets, a trait exploited in AXL kinase inhibitor design.
Classification within Indazole-Based Compounds
This compound belongs to the 1H-indazole tautomeric form, stabilized by intramolecular hydrogen bonding between N1 and the carboxylic acid group. Its substitution pattern places it in the 4-bromo-6-alkoxycarbonylindazole subclass, distinct from natural indazole alkaloids like nigellicine. The IUPAC name, methyl 4-bromo-1H-indazole-6-carboxylate-3-carboxylic acid, reflects its ester and acid functionalities at positions 6 and 3, respectively.
Table 2: Structural Classification
| Feature | Detail | Relevance |
|---|---|---|
| Tautomer | 1H-indazole | Thermodynamic stability |
| Substituents | 4-Br, 6-COOCH₃, 3-COOH | Multisite reactivity |
| Crystal Form | Not reported | Pending polymorph studies |
Academic Research Relevance
Recent studies highlight its utility in fragment-based drug discovery. For instance, fragment optimization campaigns have leveraged its indazole core to develop selective AXL inhibitors with sub-micromolar potency. Academic synthetic methodologies, such as diazotization and flow chemistry, have been refined using this compound to achieve yields exceeding 85%. Additionally, its role in preparing anticoagulants and anti-inflammatory agents underscores its interdisciplinary value.
Key Research Applications:
- Kinase Inhibitor Development : Serves as a scaffold for TAM family kinase inhibitors.
- Material Science : Explored in metal-organic frameworks (MOFs) due to its rigid structure.
- Analytical Chemistry : Used as a reference standard in HPLC method development.
This compound’s synthetic flexibility and biochemical relevance ensure its continued prominence in both academic and industrial research. Future directions include green chemistry adaptations and enantioselective synthesis to access chiral indazole derivatives.
Properties
IUPAC Name |
4-bromo-6-methoxycarbonyl-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-10(16)4-2-5(11)7-6(3-4)12-13-8(7)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUISENCXNGOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646118 | |
| Record name | 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-33-2 | |
| Record name | 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization and Cyclization Approach
A key method involves the cyclization of methyl 3-amino-6-bromo-5-chloro-2-methylbenzoate to form the indazole ring, followed by functional group transformations:
| Step | Reagents & Conditions | Description | Yield | Notes |
|---|---|---|---|---|
| 1 | Methyl 3-amino-6-bromo-5-chloro-2-methylbenzoate, acetic acid, sodium nitrite in water at 10–30 °C | Diazotization and ring closure to form methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate | 76% | Stirred 24 h at room temperature; organic solvent evaporated under reduced pressure; aqueous phase extracted with ethyl acetate |
| 2 | Saturated aqueous sodium hydrogen carbonate, ethyl acetate | Neutralization and extraction | - | Purification by silica gel column chromatography (NH, ethyl acetate) |
This method illustrates the use of diazotization to form the indazole core, with bromine substitution already present on the starting material.
Nucleophilic Substitution on Halo Esters
Another approach involves nucleophilic substitution reactions of 1H-indazole with halo esters (bromo or chloro esters) under alkaline conditions:
| Parameter | Details |
|---|---|
| Base | Potassium carbonate (K2CO3) in DMF |
| Solvent | DMF, THF, DMSO, MeOH |
| Temperature | Room temperature to moderate heating |
| Reaction | Indazole attacks halo ester to form N-1 substituted indazole esters |
| Yield | Good to excellent yields reported |
| Isomers | Predominantly N-1 isomer formed; N-2 minor isomer also observed |
- Basic hydrolysis of ester derivatives yields the corresponding indazole carboxylic acids.
- The reaction favors bromoesters over chloroesters for higher reactivity.
- Separation of isomers is achieved by column chromatography.
This method is valuable for introducing the methylcarboxylate group at position 6 of the indazole ring.
Oxidation of Bromopyrazole Precursors
A synthetic route involving oxidation of 3-methyl-5-bromopyrazole to 5-bromo-1H-3-pyrazolecarboxylic acid has been reported, which can be adapted for indazole derivatives:
| Step | Reagents & Conditions | Description | Yield | Notes |
|---|---|---|---|---|
| 1 | 3-Methyl-5-bromopyrazole dissolved in 0.1 M HCl, heated to 40–50 °C | Preparation of starting bromopyrazole | - | - |
| 2 | Potassium permanganate (KMnO4) aqueous solution added dropwise at 60–70 °C | Oxidation to carboxylic acid | 76–85% | Reaction time 30–40 min; pH adjusted post-reaction; extraction with ethyl acetate |
Alkylation and Hydrolysis Procedures
In related indazole carboxylic acid syntheses, N-alkylation of indazole-3-carboxylic acid with alkyl halides followed by hydrolysis has been employed:
- Indazole-3-carboxylic acid is dissolved in DMF at 0 °C.
- Sodium hydride (NaH) is added as a base.
- Alkyl bromides (e.g., 4-bromobutyl acetate) are added slowly.
- Reaction stirred overnight at 0 °C.
- Hydrolysis with NaOH in methanol converts esters to acids.
- Acidification and extraction yield the final carboxylic acid product.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Diazotization and Cyclization | Methyl 3-amino-6-bromo-5-chloro-2-methylbenzoate, NaNO2, AcOH | 10–30 °C, 24 h | 76% | Direct ring formation; moderate conditions | Requires halogenated starting material |
| Nucleophilic Substitution on Halo Esters | 1H-Indazole, bromoesters, K2CO3, DMF | Room temp to mild heat | Good to excellent | Selective N-1 substitution; scalable | Formation of isomer mixtures |
| Oxidation of Bromopyrazole | 3-Methyl-5-bromopyrazole, KMnO4, HCl | 40–70 °C, 30–40 min | 76–85% | High yield oxidation; simple reagents | Limited to pyrazole precursors |
| Alkylation and Hydrolysis | Indazole-3-carboxylic acid, NaH, alkyl bromides | 0 °C, overnight | 70–94% | Versatile alkylation; adaptable | Requires careful base handling |
Research Findings and Notes
- The diazotization method provides a reliable route for synthesizing brominated indazole esters with good yield and purity, confirmed by NMR and MS data.
- Nucleophilic substitution on halo esters is efficient for introducing ester groups but requires chromatographic separation due to isomer formation.
- Oxidation of bromopyrazole derivatives with potassium permanganate is a high-yielding method for carboxylic acid formation, potentially applicable to indazole analogs.
- Alkylation followed by hydrolysis allows for structural diversification, useful in medicinal chemistry applications.
- Reaction conditions such as temperature, solvent choice, and base strongly influence yields and selectivity.
- Purification typically involves silica gel chromatography and careful pH adjustment during extraction steps.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives, including 4-Bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid. For instance:
- Mechanism of Action : Compounds similar to 4-Bromo-6-methylcarboxylate have been shown to induce apoptosis in cancer cells by modulating key pathways such as the Bcl2 family proteins and the p53/MDM2 pathway. These compounds demonstrated selective cytotoxicity against cancer cell lines like K562, with low cytotoxicity towards normal cells .
- IC50 Values : The efficacy of these compounds is often quantified using IC50 values. For example, related indazole compounds have exhibited IC50 values as low as 5.15 µM against K562 cells, indicating potent activity .
Selectivity and Safety Profiles
The selectivity of these compounds for cancer cells over normal cells is a critical factor in their development as therapeutic agents. Studies report that certain derivatives maintain a favorable selectivity index (SI), which is essential for reducing side effects associated with traditional chemotherapeutics .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of indazole derivatives:
| Study | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-Bromo-6-methylcarboxylate | 5.15 | Induces apoptosis via Bcl2 pathway | |
| Related Indazole Derivative | 33.20 | Selective for cancer cells (HEK-293) |
These findings underscore the importance of structural modifications in enhancing the pharmacological profiles of indazole-based compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The indazole ring system can bind to various receptors and enzymes, modulating their activity. The bromine atom and carboxylic acid group enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Brominated Indazole Derivatives
a) 4-Bromo-1H-indazole-3-carboxylic Acid (CAS 885521-80-2)
- Structure : Lacks the methyl carboxylate at position 5.
- Applications : Primarily used as a building block for metal-catalyzed coupling reactions.
b) 6-Bromo-4-methyl-1H-indazole-3-carboxylic Acid (CAS 885520-45-6)
- Structure : Bromine and methyl groups are swapped (Br at position 6, methyl at 4).
- Safety : Classified under GHS guidelines with specific first-aid measures for inhalation exposure .
- Divergence : Altered substitution pattern may influence metabolic stability and target selectivity in drug design.
c) 4-Bromo-3-hydroxy-1H-indazole-6-carboxylic Acid (CAS 885520-30-9)
Brominated Indole Derivatives
a) 6-Bromo-1H-indole-3-carboxylic Acid
- Structure : Indole core (one nitrogen) vs. indazole (two adjacent nitrogens).
- Crystallography : Exhibits intermolecular O–H⋯O and N–H⋯O hydrogen bonds, forming layered crystal structures .
- Implications : Indazole derivatives generally show higher thermal stability due to aromatic nitrogen interactions .
b) 4-Bromoindole-3-carboxylic Acid (CAS 110811-31-9)
Functional Group Variants
a) 4-Bromo-3-formyl-6-indazolecarboxylic Acid (CAS 885523-37-5)
- Structure : Formyl group at position 3 instead of carboxylic acid.
- Reactivity : The aldehyde group serves as a reactive site for condensation reactions but requires stabilization to prevent oxidation .
b) Methyl 4-bromo-1H-indole-6-carboxylate (CAS 882679-96-1)
Data Tables: Comparative Analysis
Table 1. Key Physical and Chemical Properties
Biological Activity
4-Bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family. This compound exhibits a unique substitution pattern, featuring a bromine atom at the 4th position, a methylcarboxylate group at the 6th position, and a carboxylic acid group at the 3rd position of the indazole ring. Indazole derivatives are known for their diverse biological activities, particularly in medicinal chemistry, where they serve as potential drug candidates with various therapeutic properties.
Anticancer Properties
Research indicates that this compound possesses significant anticancer activity. Studies have shown that this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound effectively reduces cell viability in several cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis and inhibiting key signaling pathways involved in cell survival and proliferation.
Anti-inflammatory and Antimicrobial Effects
In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Activity : The compound exhibits the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies indicate that this compound shows efficacy against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Receptor Binding : The indazole ring system can bind to various receptors and enzymes, modulating their activity.
- Chemical Modifications : The presence of both bromine and carboxylic acid groups enhances the compound's binding affinity and specificity towards these targets.
Case Studies
-
Study on Anticancer Activity :
- A recent study evaluated the effect of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM, suggesting potent anticancer properties.
-
Anti-inflammatory Mechanism :
- In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
-
Antimicrobial Efficacy :
- In vitro assays showed that the compound exhibited antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Data Tables
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at the C4 position undergoes substitution reactions under specific conditions. For example:
-
Reaction with amines : In DMF with K₂CO₃ as a base, bromine can be replaced by nucleophiles like alkylamines, yielding N-substituted indazole derivatives .
-
Halogen exchange : Bromine may participate in cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts, though direct evidence requires optimization of aryl boronic acid partners.
Key parameters for substitution :
| Condition | Solvent | Temperature | Yield Range |
|---|---|---|---|
| K₂CO₃ (2.5 equiv) | DMF | 0–25°C | 60–85% |
| Pd(PPh₃)₄ catalyst | THF/H₂O | 80°C | Not reported |
Ester Hydrolysis and Transesterification
The methyl carboxylate group (6-position) is susceptible to hydrolysis:
-
Acidic hydrolysis : HCl (3M) in methanol converts the ester to a carboxylic acid, though this may compete with decarboxylation at elevated temperatures .
-
Basic hydrolysis : NaOH (6M) in methanol achieves full conversion to 6-carboxy-indazole derivatives within 1–2 hours at room temperature .
Comparative hydrolysis rates :
| Condition | Time (h) | Product | Yield |
|---|---|---|---|
| 3M HCl/MeOH | 18 | 6-carboxylic acid | 73% |
| 6M NaOH/MeOH | 1.5 | 6-carboxylic acid | >95% |
Amide Coupling via Carboxylic Acid
The C3-carboxylic acid participates in peptide coupling reactions:
-
TBTU-mediated coupling : Using TBTU (1.5 equiv) and TEA (3 equiv) in acetonitrile, the acid forms amides with amino esters (e.g., L-tert-leucine methyl ester) .
-
Yield optimization : Purification via silica gel chromatography (DCM/MeOH 95:5) achieves 73% isolated yield for fluorobutyl-indazole-tert-leucine conjugates .
Representative coupling reaction :
| Reagent | Role | Equiv | Outcome |
|---|---|---|---|
| TBTU | Activator | 1.5 | Amide bond formation |
| TEA | Base | 3.0 | Neutralizes HCl byproduct |
Alkylation at the Indazole Nitrogen
The N1-position undergoes alkylation under strong basic conditions:
-
NaH-mediated alkylation : Treatment with NaH (60%) and bromoalkanes (e.g., 1-bromo-4-fluorobutane) in DMF at 0°C achieves N-alkylation with 94% yield .
-
Side reactions : Competing O-alkylation is minimized at low temperatures (<5°C) .
Alkylation conditions :
| Substrate | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1-Bromo-4-fluorobutane | NaH (3eq) | DMF | 0°C | 94% |
Decarboxylation Under Thermal Stress
The C3-carboxylic acid group undergoes decarboxylation at elevated temperatures (>150°C), producing CO₂ and yielding 4-bromo-6-methylcarboxylate-1H-indazole. This reaction is typically undesired in synthetic workflows but may be exploited for structural simplification.
Cyclization and Heterocycle Formation
Under acidic nitrosation conditions (e.g., NaNO₂/AcOH), the indazole core can participate in ring-expansion reactions, though this is more characteristic of precursor indoles . Direct evidence for cyclization of the title compound requires further study.
Q & A
Q. How can synthetic routes for 4-bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid be optimized to improve yield and purity?
- Methodological Answer : Optimization often involves stepwise modifications, such as adjusting reaction temperature, solvent polarity, or catalyst loading. For brominated indazole derivatives, regioselective bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C). Methyl carboxylate introduction may require esterification via acid-catalyzed methanol reflux. Purity can be enhanced via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., bromine deshielding effects at C4, methyl carboxylate signals at δ ~3.9 ppm).
- HRMS : Validates molecular weight and fragmentation patterns.
- IR : Identifies carboxylic acid O–H stretches (~2500–3000 cm) and ester C=O stretches (~1700 cm).
- XRD : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H⋯O/N–H⋯O interactions) .
Q. How does steric hindrance from the 6-methyl carboxylate group influence reactivity?
- Methodological Answer : The methyl carboxylate at C6 may hinder electrophilic substitution at adjacent positions (e.g., C5 or C7). Computational modeling (DFT) can predict reactive sites, while experimental validation via halogenation or coupling reactions (e.g., Suzuki-Miyaura) under varying conditions (e.g., Pd catalysts, ligand systems) assesses steric effects .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data for brominated indazole derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or hydrogen-bonding motifs may arise from polymorphism or solvent inclusion. Use SHELX software (SHELXL/SHELXS) for refinement, ensuring data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Cross-validate with Cambridge Structural Database (CSD) entries for similar compounds .
Q. What mechanistic insights explain unexpected byproducts during Suzuki coupling of this compound?
- Methodological Answer : Byproducts (e.g., debrominated species or homo-coupled dimers) may result from competing oxidative addition/reductive elimination pathways. Mechanistic studies using F NMR (for fluorinated analogs) or kinetic isotope effects (KIE) can elucidate pathways. Optimize catalyst-ligand systems (e.g., Pd(PPh) vs. XPhos) to suppress side reactions .
Q. How to design a structure-activity relationship (SAR) study for indazole-based enzyme inhibitors using this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with halogen substitutions (Cl, F) at C4 or ester-to-amide conversions at C6.
- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- Computational Docking : Map binding interactions (e.g., Glide or AutoDock) to correlate substituent effects with inhibitory potency .
Q. What strategies mitigate aggregation issues in aqueous solubility studies?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS gradients or cyclodextrin inclusion complexes.
- pH Adjustment : Ionize the carboxylic acid group (pKa ~2–3) via buffered solutions (pH >5).
- Dynamic Light Scattering (DLS) : Monitor particle size distribution to detect aggregation .
Data Analysis & Experimental Design
Q. How to interpret conflicting HPLC purity results between labs?
- Methodological Answer : Discrepancies may arise from column aging, mobile phase pH variations, or detection wavelength selection. Standardize protocols using:
- Column : C18, 5 µm, 150 mm length.
- Mobile Phase : Acetonitrile/water + 0.1% TFA.
- Calibration : External standards (e.g., USP-grade references) .
Q. What statistical methods are robust for analyzing dose-response data in toxicity studies?
- Methodological Answer :
- Non-linear Regression : Fit sigmoidal curves (e.g., Hill equation) to calculate IC/EC.
- ANOVA with Tukey’s post-hoc : Compare means across dose groups.
- Principal Component Analysis (PCA) : Identify outliers or clustering in high-throughput datasets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
